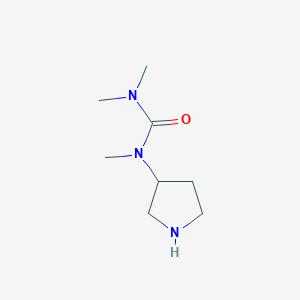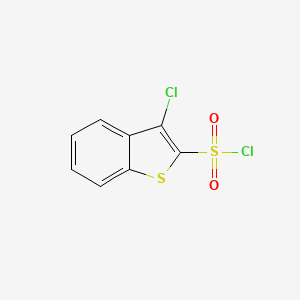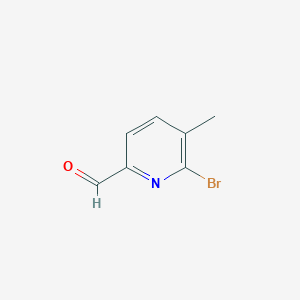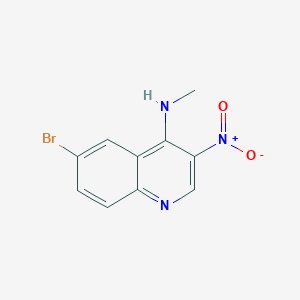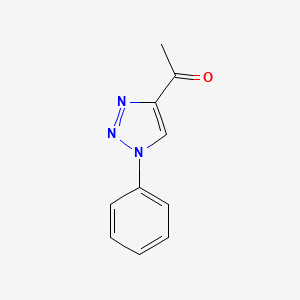
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
Overview
Description
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is an organic compound with the molecular formula C10H7F3O . It has a molecular weight of 200.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H . This indicates the specific arrangement of atoms in the molecule. The canonical SMILES representation is C1=CC=C(C=C1)C(C#CC(F)(F)F)O , which provides a text notation for the compound’s structure.
Scientific Research Applications
1. Chemical Reactions and Synthesis
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol has been involved in various chemical reactions and synthesis processes. For example, it reacts with diphenyldiazomethane to produce tetraphenyl dihydro benzoxepino pyrazoles, a process involving [3+2]- and [3+6]-cycloadditions (Vasin, Bezrukova, Razin, & Somov, 2017). Moreover, it is used in the base-promoted isomerization of CF3-containing allylic alcohols to form saturated ketones under metal-free conditions (Hamada, Kawasaki-Takasuka, & Yamazaki, 2017).
2. Material Science and Luminescence
In material science, this compound is utilized in the synthesis of lanthanide complexes. These complexes show promising luminescent properties, making them relevant in the field of photonic materials (Feng, Zhang, Song, Li, Sun, Xing, & Guo, 2008).
3. Battery Technology
The compound has found applications in battery technology as well. For instance, derivatives of this compound, like 1,1-difluoro-4-phenylbut-1-ene, have been explored as electrolyte additives for lithium-ion batteries to induce solid electrolyte interphase (SEI) formation (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
4. Peptide Synthesis
In peptide synthesis, this compound derivatives are proposed as suitable protecting groups for amino acids. This allows for the formation of peptide bonds without racemization, crucial in the development of peptides for therapeutic applications (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
5. Synthesis of Aromatic Compounds
The compound is used in the synthesis of various aromatic and heteroaromatic compounds, showcasing its versatility in organic synthesis (Yamazaki, Nakajima, Iida, & Kawasaki-Takasuka, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known to be involved in a [3+2]-cycloaddition reaction . This process involves the addition of two molecules to form a new compound, which subsequently undergoes a [3+6]-cycloaddition with another molecule .
Biochemical Pathways
The compound is known to participate in cycloaddition reactions , which are common in organic chemistry and biochemistry. These reactions can lead to the formation of complex cyclic structures, potentially affecting various biochemical pathways.
Result of Action
It is known to participate in cycloaddition reactions , which could potentially lead to the formation of complex cyclic structures. These structures may have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, the reaction was found to require milder temperature conditions .
properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKZUTBIBVPCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
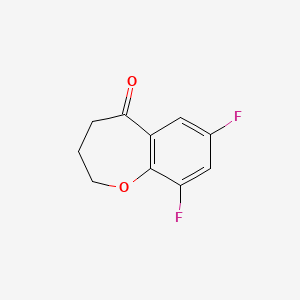

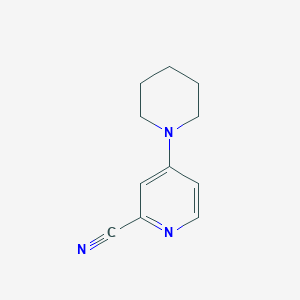
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid](/img/structure/B3377296.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)
